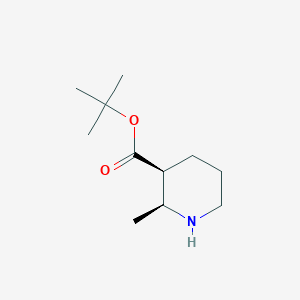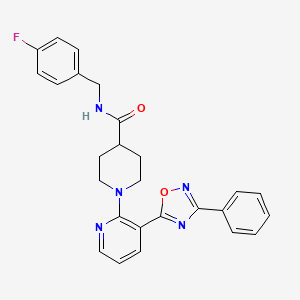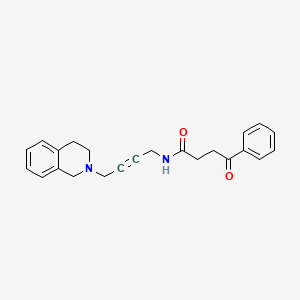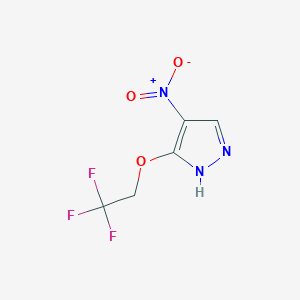![molecular formula C12H10FNO3 B2719985 3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid CAS No. 923108-59-2](/img/structure/B2719985.png)
3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an organic molecule with the empirical formula C11H9FN2O3 . It is a derivative of oxazole, a heterocyclic compound that contains an oxygen atom and a nitrogen atom in a five-membered ring . The molecule also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound includes an oxazole ring attached to a propanoic acid group and a fluorophenyl group . The oxazole ring is a five-membered ring containing one oxygen atom and one nitrogen atom . The fluorophenyl group consists of a phenyl ring with a fluorine atom attached .科学的研究の応用
Pharmacological Research and Applications
Fluorinated compounds, including fluorinated acids and derivatives, play significant roles in pharmacology due to their various biological and pharmacological effects. They have been found to exhibit antioxidant activity, antibacterial properties, hepatoprotective effects, cardioprotective qualities, anti-inflammatory and antipyretic activities, neuroprotective capabilities, anti-obesity and antiviral properties, and the ability to modulate lipid metabolism and glucose levels. These properties suggest their potential in treating disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The development of fluorinated alternatives to existing compounds is ongoing, aiming to improve safety and effectiveness while addressing environmental and health concerns associated with some legacy fluorinated substances (Naveed et al., 2018).
Environmental and Materials Science Applications
In environmental science, the phase-out of certain perfluoroalkyl and polyfluoroalkyl substances (PFAS) due to their persistent, bioaccumulative, and toxic properties has led to the exploration of fluorinated alternatives. These alternatives are being studied for their environmental releases, persistence, and potential effects on biota and humans, aiming for safer and more sustainable applications. The use of fluorinated substances in various industrial and consumer products, including fire-fighting foams, textiles, and food contact materials, underscores the need for ongoing research to assess and manage their risks effectively (Wang et al., 2013).
Analytical and Synthetic Chemistry
In analytical and synthetic chemistry, fluorinated compounds are valuable for their unique effects on the physical, chemical, and biological properties of molecules. The development of new methods for incorporating fluorinated or fluoroalkylated groups into target molecules is of broad interest, with applications ranging from pharmaceuticals to agrochemicals and functional materials. The research focuses on developing mild, environment-friendly, and efficient processes for fluoroalkylation reactions, highlighting the role of water and supercritical fluids as solvents for such reactions. This area of research aims to contribute to green chemistry by minimizing environmental impact while advancing the capabilities of fluorinated compounds in various applications (Song et al., 2018).
Safety and Hazards
特性
IUPAC Name |
3-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c13-9-4-2-1-3-8(9)10-7-14-11(17-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFMTZISEJIKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)CCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2719902.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2719907.png)
![2-[[4-(diethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2719910.png)


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-fluorobenzamide](/img/structure/B2719913.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2719917.png)



![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2719924.png)
![4-{[4-(Dimethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2719925.png)